

Structural Basis for (R)-CDK2 Degradator 6

Activity: A Technical Guide

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Compound of Interest

Compound Name: (R)-CDK2 degrader 6

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Abstract

(R)-CDK2 degrader 6 is a selective molecular glue degrader that potently and specifically induces the degradation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the structural basis for its activity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. By hijacking the cellular ubiquitin-proteasome system, **(R)-CDK2 degrader 6** facilitates the formation of a ternary complex between CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on CDK2 activity, particularly in the context of resistance to conventional CDK4/6 inhibitors.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of various cancers, making it an attractive therapeutic target. While traditional small-molecule inhibitors of CDK2 have been developed, they often suffer from off-target effects and the development of resistance. Targeted protein degradation, utilizing molecules like **(R)-CDK2 degrader 6**, offers an alternative therapeutic modality. These "molecular glues" do not inhibit the target protein's enzymatic activity directly but instead induce its degradation. **(R)-CDK2 degrader 6** functions by creating a novel protein-protein interface

between CDK2 and the substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex, leading to the selective destruction of CDK2. This guide will delve into the structural and mechanistic details that underpin the activity of this potent degrader.

Quantitative Data

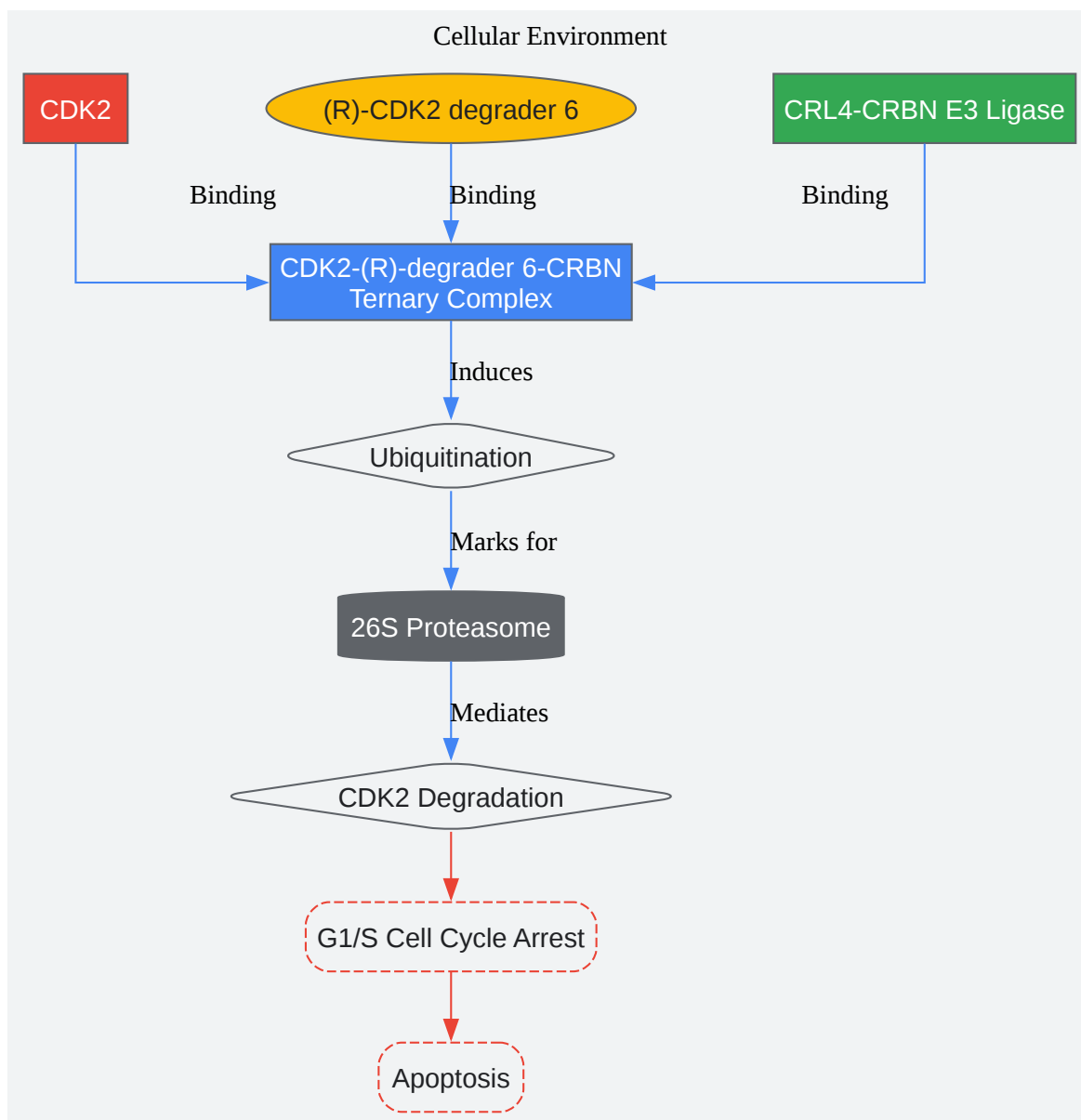
The following tables summarize the key quantitative data for **(R)-CDK2 degrader 6** and its stereoisomer.

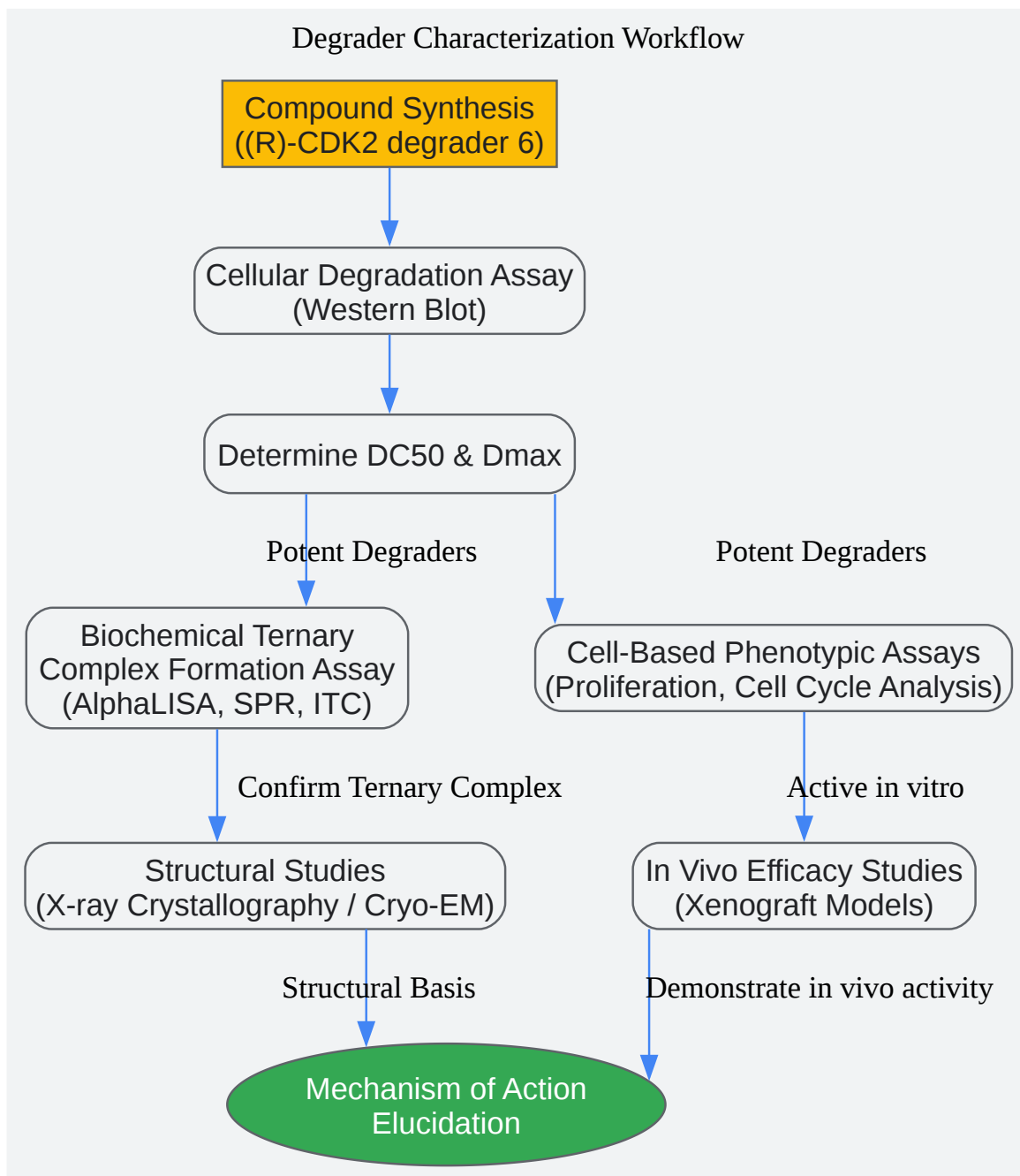
Compound	Target	Assay	Value	Cell Line/System	Reference
(R)-CDK2 degrader 6	CDK2	DC50	27.0 nM (24 h)	Breast Cancer Cells	[1] [2]
(S)-CDK2 degrader 6	CDK2	DC50	166.7 nM (24 h)	Breast Cancer Cells	[3]
CDK2 degrader 6 (racemic)	CDK2	DC50	46.5 nM	Breast Cancer Cells	[4]

DC50: Half-maximal degradation concentration.

Mechanism of Action: Ternary Complex Formation

The activity of **(R)-CDK2 degrader 6** is contingent upon its ability to induce and stabilize a ternary complex comprising the degrader, the target protein (CDK2), and the E3 ligase (CRBN). This process is illustrated in the signaling pathway below.





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